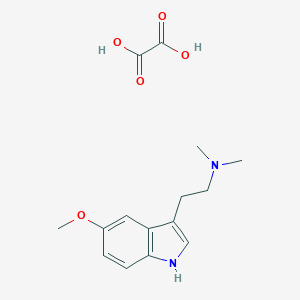

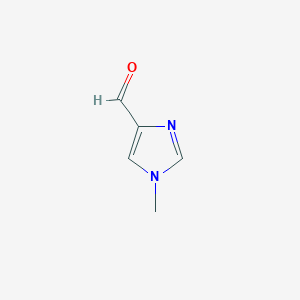

1-Metil-1H-imidazol-4-carbaldehído

Descripción general

Descripción

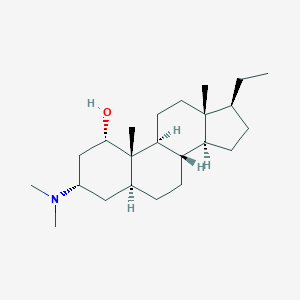

1-Methyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their presence in many biologically active molecules and their utility as building blocks in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 4-methyl-5-imidazole carbaldehyde derivatives have been synthesized by derivatizing the N-1 atom of the imidazole ring with different alkyl groups starting from 4-methyl-1H-imidazole-5-carbaldehyde . Another example is the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which was accomplished by reacting tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, demonstrating the versatility of imidazole derivatives as building blocks for synthesizing complex alkaloids .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques and quantum chemical methods. For example, the FT-IR and FT-Raman spectra of 3-methyl-3h-imidazole-4-carbaldehyde were recorded, and the vibrational frequencies were assigned in detail with the help of total energy distribution (TEDs). The most stable conformer of the compound was determined, and the electronic properties such as HOMO and LUMO energies were measured . X-ray crystallography has also been used to determine the crystal structure of related compounds, providing insights into their geometric parameters .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 4H-imidazole-5-carbaldoxime 3-oxides and 4H-imidazole-5-carbonitrile 3-oxides were synthesized through a series of reactions involving condensation, oxidation, and substitution . Additionally, imidazole derivatives have been used in multicomponent reactions to synthesize fully substituted furans, showcasing their reactivity and potential in creating complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their molecular structure and substituents. For example, the presence of a carbaldehyde group can make the molecule a versatile intermediate for further chemical transformations . Solvent effects on the geometry and vibrational frequency of imidazole derivatives have been studied theoretically, indicating that these properties can vary significantly in different environments . The electronic properties, such as HOMO and LUMO energies, and the presence of intramolecular charge transfer, can also impact the reactivity and stability of these compounds .

Aplicaciones Científicas De Investigación

Síntesis de compuestos que contienen imidazol

El imidazol es una unidad heterocíclica de cinco miembros que posee tres átomos de carbono, dos de nitrógeno, cuatro de hidrógeno y dos enlaces dobles . Es el núcleo básico de algunos productos naturales como la histidina, la purina, la histamina y las estructuras basadas en el ADN . Los derivados del 1, 3-diazol muestran diferentes actividades biológicas, como actividad antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamebiana, antihelmíntica, antifúngica y ulcerogénica .

Síntesis de colorante de tipo donador-Π-aceptor (D-Π-A)

1H-Imidazol-4-carbaldehído puede utilizarse en la síntesis de un nuevo colorante de tipo donador-Π-aceptor (D-Π-A) .

Preparación de ésteres etílico, n-dodecílico y n-hexadecílico del ácido urocánico

1H-Imidazol-4-carbaldehído puede utilizarse en la preparación de ésteres etílico, n-dodecílico y n-hexadecílico del ácido urocánico (ácido 4-imidazolacrílico) .

Fabricación de un quimiosensor colorimétrico

1H-Imidazol-4-carbaldehído puede utilizarse en la fabricación de un quimiosensor colorimétrico .

Actividad antioxidante

Subhashini et al. sintetizaron derivados de 4-((4-(4,5-difenil-1H-imidazol-2-il)fenoxi)metil)-1-(2,3,4-trisustituido fenil)-1H-1,2,3-triazol y evaluaron su actividad antioxidante

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their versatile structure .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 0.73, indicating moderate lipophilicity, which may influence its distribution and bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Safety and Hazards

The compound has been classified under the GHS07 hazard category . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals .

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs . Therefore, 1-Methyl-1H-imidazole-4-carbaldehyde, as an imidazole derivative, may have potential applications in drug development.

Propiedades

IUPAC Name |

1-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-2-5(3-8)6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZXDIHVSPZIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341485 | |

| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17289-26-8 | |

| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)

![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)